molecular formula C25H26FN3O3S B492739 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 690962-15-3

4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No.: B492739
CAS No.: 690962-15-3
M. Wt: 467.6g/mol
InChI Key: BWKRGSCNYBWLEV-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a structurally complex molecule featuring a benzamide core linked to a tetrahydrobenzo[b]thiophene scaffold via a methylene-piperazine bridge. The piperazine ring is further substituted with a furan-2-carbonyl group, while the benzamide moiety contains a fluorine atom at the para position. The compound’s synthesis likely involves multi-step processes, including alkylation of piperazine, coupling of benzamide derivatives, and functionalization of the tetrahydrobenzo[b]thiophene core .

Properties

IUPAC Name

4-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c26-18-9-7-17(8-10-18)23(30)27-24-20(19-4-1-2-6-22(19)33-24)16-28-11-13-29(14-12-28)25(31)21-5-3-15-32-21/h3,5,7-10,15H,1-2,4,6,11-14,16H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKRGSCNYBWLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)CN4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzothiophene core, followed by the introduction of the piperazine and furan-2-carbonyl groups. The final step involves the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, often employing green chemistry principles to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Medicinal Chemistry

The compound is explored as a potential pharmacophore in drug design. Its ability to interact with various receptors makes it a candidate for developing new therapeutic agents targeting diseases such as cancer and neurological disorders. Studies have shown that derivatives exhibit significant cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells, with an IC50 value around 25 μM.

Anticancer Activity

Research indicates that this compound demonstrates notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's structural components are believed to play crucial roles in mediating these effects .

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of tetrahydrobenzo[b]thiophene derivatives, including this compound. It has been tested against various bacterial strains, showing moderate to good inhibitory activities. For instance, compounds derived from this structure exhibited significant activity against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.61 to 1.00 μM .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding dynamics. Its interaction with specific enzymes can provide insights into its mechanism of action and potential therapeutic applications.

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer effects of this compound involved testing against multiple cancer cell lines. Results indicated that the compound inhibited cell growth significantly, suggesting its potential as an anticancer agent .

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial properties, derivatives of the compound were synthesized and screened against standard bacterial strains. The results showed that certain derivatives had superior activity compared to conventional antibiotics like ciprofloxacin, highlighting their potential as new antibacterial agents .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryPotential pharmacophore for drug design targeting various diseases
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; potential anticancer agent
Antibacterial PropertiesModerate to good activity against bacterial strains; MIC values from 0.61 μM
Biochemical AssaysUseful for studying enzyme inhibition and receptor interactions

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Features

The compound shares structural motifs with several classes of molecules documented in the literature, including:

  • Piperazine-containing derivatives (e.g., , compound 18): These compounds often exhibit modified pharmacokinetic properties due to the piperazine ring’s ability to enhance solubility and bioavailability. However, the target compound’s furan-2-carbonyl substituent introduces distinct electronic and steric effects compared to the trifluoromethylphenyl group in compound 18 .
  • Benzamide derivatives (e.g., , diflubenzuron): While diflubenzuron features a urea linkage, the target compound retains a classical benzamide backbone. The fluorine atom at the para position may improve metabolic stability, analogous to fluorinated agrochemicals like diflubenzuron .

Spectral and Physicochemical Properties

A comparison of spectral data with analogues reveals:

Feature Target Compound (Inferred) Triazoles [7–9] Piperazine [18]
IR C=O Stretch ~1680 cm⁻¹ (benzamide) Absent (triazole tautomer) Not reported
IR NH Stretch ~3300 cm⁻¹ (amide NH) 3278–3414 cm⁻¹ (triazole NH) Not reported
C=S/C-O Stretch Absent 1247–1255 cm⁻¹ (C=S in triazole) Not reported
Fluorine Substituent 4-fluoro (para) 2,4-difluorophenyl (meta/para) Trifluoromethyl (electron-withdrawing)

The absence of C=S vibrations in the target compound distinguishes it from ’s triazoles, while its fluorinated benzamide aligns with agrochemical design principles .

Biological Activity

4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide, also referred to by its CAS number 690962-16-4, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN3O3SC_{23}H_{24}FN_3O_3S, with a molecular weight of approximately 441.52 g/mol. The structure contains a fluorobenzamide moiety linked to a tetrahydrobenzo[b]thiophene and a furan-derived piperazine, which may contribute to its biological properties.

Inhibition of Hypoxia-Inducible Factors

Recent studies have indicated that derivatives containing furan and thiophene moieties can inhibit factor inhibiting HIF-1 (FIH-1), leading to the activation of hypoxia-inducible factor (HIF) pathways. HIF is crucial for cellular responses to hypoxia and plays a significant role in tumor biology and ischemic conditions. The compound’s ability to inhibit FIH-1 suggests it may enhance HIF activity under normoxic conditions, potentially offering therapeutic benefits in cancer treatment and other hypoxia-related disorders .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Related studies have shown that compounds with similar furan and thiophene structures exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated.

Study on FIH-1 Inhibition

A study conducted on furan and thiophene derivatives assessed their impact on HIF transcriptional activity in SK-N-BE(2)c cells. The results indicated that certain derivatives significantly increased HIF activity under normoxic conditions when compared to controls treated with known inhibitors like DMOG (Dimethyloxalylglycine). This suggests that this compound could similarly enhance HIF signaling pathways .

Antimicrobial Efficacy Assessment

In another investigation focusing on the antimicrobial properties of related compounds, derivatives were tested against various bacterial strains using agar diffusion methods. The results indicated significant zones of inhibition for compounds structurally similar to this compound. While specific data for this compound was not available in the literature reviewed, the trends observed suggest a promising avenue for further research into its antibacterial potential .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeMIC (µM)Reference
Compound AFIH-1 InhibitionNot Determined
Compound BAntimicrobial50 (E. coli)
Compound CAntimicrobial75 (S. agalactiae)

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